molecular formula C26H31FN2O4 B265369 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265369
M. Wt: 454.5 g/mol
InChI Key: VFKRXVORPXKBNE-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of PDE5. By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the muscles and increased blood flow.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include relaxation of smooth muscle cells, increased blood flow, and improved oxygenation of tissues. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency as a PDE5 inhibitor. This makes it useful for studying the role of PDE5 in various physiological processes. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more specific PDE5 inhibitors with fewer off-target effects. Another direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases. Additionally, the compound's effects on other physiological processes, such as angiogenesis and wound healing, warrant further study.

Synthesis Methods

The synthesis of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 4-fluorobenzoyl chloride and 1,5-dihydro-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with diethylamine and isopropoxyphenol to yield the final product.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of phosphodiesterase-5 (PDE5), an enzyme that plays a role in the regulation of smooth muscle contraction. This makes it a potential candidate for the treatment of pulmonary hypertension and erectile dysfunction.

properties

Product Name

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H31FN2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31FN2O4/c1-5-28(6-2)15-16-29-23(18-9-13-21(14-10-18)33-17(3)4)22(25(31)26(29)32)24(30)19-7-11-20(27)12-8-19/h7-14,17,23,30H,5-6,15-16H2,1-4H3/b24-22+

InChI Key

VFKRXVORPXKBNE-ZNTNEXAZSA-N

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)F)[O-])C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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